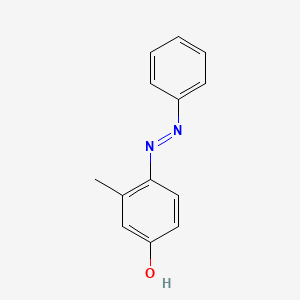
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide
Descripción general
Descripción
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is known for its role as a chromogenic substrate for proteolytic enzymes such as trypsin and thrombin. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be detected colorimetrically .
Mecanismo De Acción
Target of Action
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide, also known as Bz-Phe-Val-Arg-pNA, is primarily a substrate for proteolytic enzymes such as thrombin, trypsin, and reptilase . These enzymes play crucial roles in various biological processes, including digestion (trypsin), blood clotting (thrombin), and venom toxicity (reptilase).
Mode of Action
Bz-Phe-Val-Arg-pNA interacts with its target enzymes by fitting into their active sites. The enzymes then cleave the compound at the bond between the arginine and the p-nitroaniline moieties . This cleavage releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Análisis Bioquímico
Biochemical Properties
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide plays a significant role in biochemical reactions. It interacts with enzymes such as thrombin and trypsin . The nature of these interactions is primarily enzymatic, where the compound serves as a substrate for these enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a substrate for proteases like thrombin and trypsin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide involves multiple steps, starting with the protection of amino groups and the formation of peptide bonds. The general synthetic route includes:
Protection of Amino Groups: The amino groups of the amino acids are protected using carbobenzyloxy (Cbz) groups.
Peptide Bond Formation: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Deprotection: The Cbz groups are removed using hydrogenation or acidic conditions.
Benzoylation: The N-terminal amino group is benzoylated using benzoyl chloride.
Final Coupling: The p-nitroaniline group is introduced in the final step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases p-nitroaniline, which is detectable by its yellow color .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and other serine proteases.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Temperature: Typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which can be quantified using spectrophotometry .
Aplicaciones Científicas De Investigación
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteolytic enzymes.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Quantifying enzyme activity in various biological samples.
Medical Diagnostics: Used in diagnostic kits to measure enzyme levels in clinical samples.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate for trypsin and other proteases.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for chymotrypsin-like enzyme assays.
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide hydrochloride: A substrate for thrombin and other proteases.
Uniqueness
N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like thrombin and trypsin. Its ability to release a chromogenic product upon cleavage allows for easy and accurate measurement of enzyme activity .
Propiedades
Número CAS |
54799-93-8 |
|---|---|
Fórmula molecular |
C33H40N8O6 |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)27(20-22-10-5-3-6-11-22)38-29(42)23-12-7-4-8-13-23)32(45)40-30(43)26(14-9-19-36-33(34)35)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28,37H,9,14,19-20H2,1-2H3,(H,38,42)(H,39,44)(H4,34,35,36)(H,40,43,45)/t26-,27-,28-/m0/s1 |
Clave InChI |
PIPRQKVYNAHWRU-KCHLEUMXSA-N |
SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
enzoyl-Phe-Val-Arg-p-nitroanilide Bz-Phe-Val-Arg-paranitroanilide BzPheValArgNaN L-argininamide, N-benzoyl-L-phenylalanyl-L-valyl-N-(4-nitrophenyl)- N-alpha-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide S 2160 S-2160 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















